LogP Differentiation from Other Methoxy Regioisomers
The 5-methoxy regioisomer (1018549-00-2) exhibits a calculated LogP of 1.63, which is significantly higher than the 1.55 LogP shared by the 4-methoxy (1824866-07-0) and 6-methoxy (1824813-94-6) isomers . The unsubstituted 3-(hydroxymethylene)indolin-2-one (63273-23-4) has a LogP of 1.68 . This 0.08 unit increase over the 4/6-isomers corresponds to approximately 20% greater partitioning into octanol, predicting moderate enhancement in passive membrane permeability.
| Evidence Dimension | Octanol-water partition coefficient (LogP, XLogP3 or consensus LogP) |
|---|---|
| Target Compound Data | LogP = 1.63 (Chemsrc consensus LogP) |
| Comparator Or Baseline | 3-(Hydroxymethylene)-4-methoxyindolin-2-one: LogP = 1.55; 3-(Hydroxymethylene)-6-methoxyindolin-2-one: LogP = 1.55; 3-(Hydroxymethylene)indolin-2-one: LogP = 1.68 |
| Quantified Difference | ΔLogP (5-OMe vs. 4/6-OMe) = +0.08; 5-OMe is 0.05 units less lipophilic than unsubstituted parent |
| Conditions | Calculated consensus LogP values from ChemSrc database (Chemsrc) and vendor technical datasheets (Leyan); standard prediction algorithm conditions. |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and nonspecific tissue distribution; a 0.08 LogP difference can translate into measurable pharmacokinetic divergence, making the 5-methoxy isomer the preferred choice when moderate lipophilicity is required over low-logP 4/6-isomers.
